![molecular formula C35H26P+ B14505912 1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium CAS No. 63697-49-4](/img/structure/B14505912.png)
1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium is a complex organic compound featuring a phosphindolium core. This compound is notable for its unique structure, which includes multiple aromatic rings and a phosphonium ion. Its distinct chemical properties make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phosphindole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the phosphindole ring.
Introduction of Phenylethynyl Group: The phenylethynyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Methylation: The final step involves the methylation of the phosphindole nitrogen to form the phosphindolium ion.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to a phosphine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can participate in ionic interactions, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other phosphindolium derivatives and phosphine-containing molecules. Compared to these compounds, 1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium is unique due to its specific substitution pattern and the presence of the phenylethynyl group. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Similar Compounds
- 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole
- 2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine
- 1,3-Diphenyl-2-propene-1-one
Propriétés
Numéro CAS |
63697-49-4 |
|---|---|
Formule moléculaire |
C35H26P+ |
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
1-methyl-1,2-diphenyl-3-[2-(2-phenylethynyl)phenyl]phosphindol-1-ium |
InChI |
InChI=1S/C35H26P/c1-36(30-20-9-4-10-21-30)33-24-14-13-23-32(33)34(35(36)29-18-7-3-8-19-29)31-22-12-11-17-28(31)26-25-27-15-5-2-6-16-27/h2-24H,1H3/q+1 |
Clé InChI |
OKNRJUHCCMZPAO-UHFFFAOYSA-N |
SMILES canonique |
C[P+]1(C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4C#CC5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
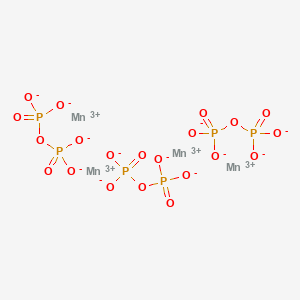
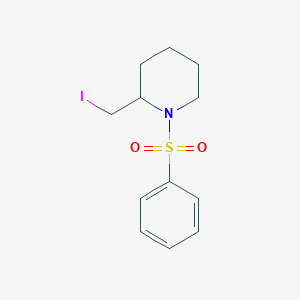
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
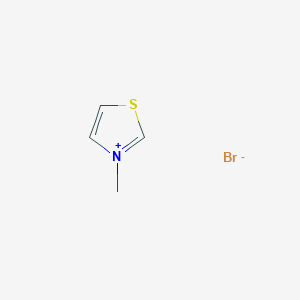
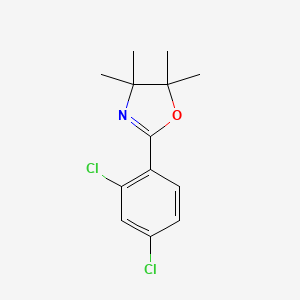
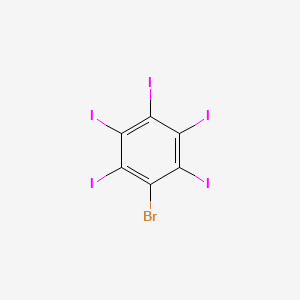
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)

![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)


![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
